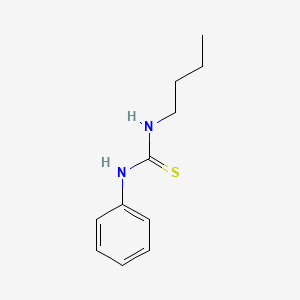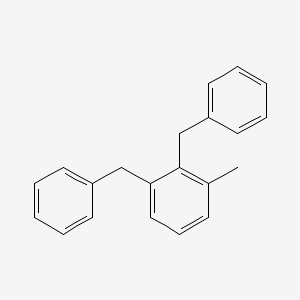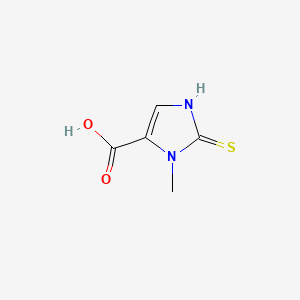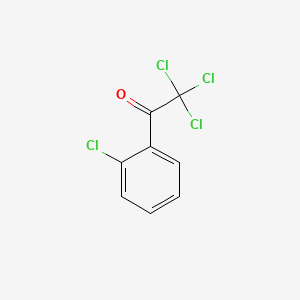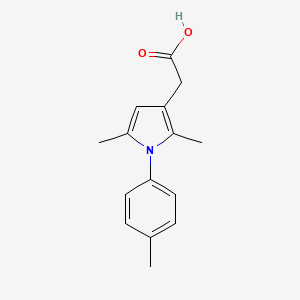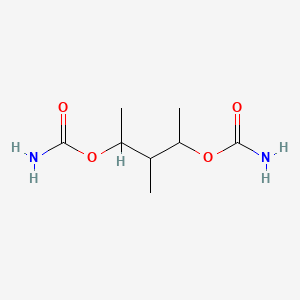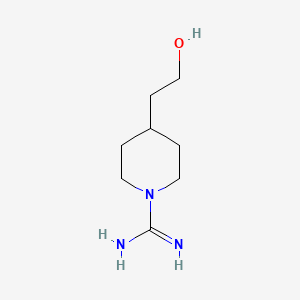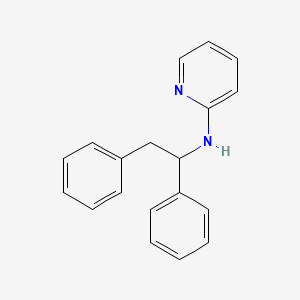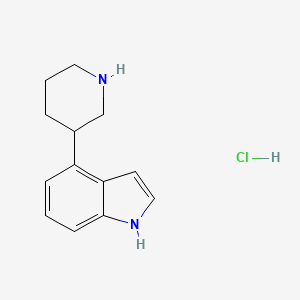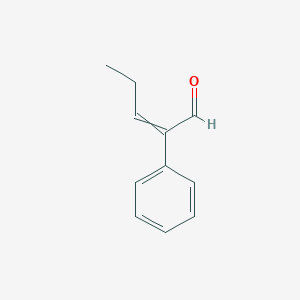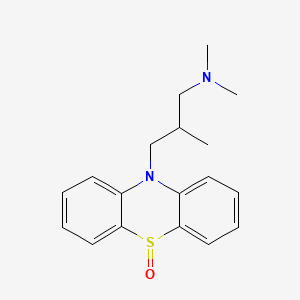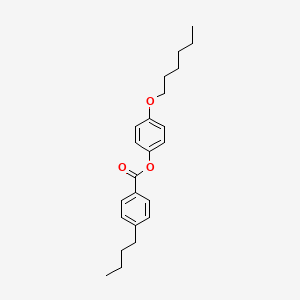
1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
Pyridin-2-yl compounds are often used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon in their ring structure .
Synthesis Analysis
While specific synthesis methods for “1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been reported, which utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR spectroscopy was used to determine the structure of ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate .Chemical Reactions Analysis
The chemical reactions involving pyridin-2-yl compounds can vary widely depending on the specific compound and conditions. For example, a novel catalyst-free synthesis of N-pyridin-2-yl carbamates has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the most negative electrostatic potential on N-(pyridin-2-yl)hydrazinecarbothioamide surface is related to the nitrogen (N1) of the pyridine ring .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have shown promising results in the treatment of fibrosis. Specifically, they have been tested against immortalized rat hepatic stellate cells (HSC-T6) and have demonstrated better anti-fibrotic activities than some existing drugs .
Pharmacological Research
The pyrimidine moiety, which is part of this compound’s structure, is considered a privileged structure in medicinal chemistry. It has been employed in the design of libraries of novel heterocyclic compounds with potential biological activities. These compounds are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Chemical Biology
In chemical biology, this compound can be used to construct novel heterocyclic compound libraries. These libraries are crucial for discovering new drugs and understanding the interaction between small molecules and biological systems .
Synthesis of Heterocyclic Compounds
The compound serves as a key precursor in the synthesis of heterocyclic compounds. These compounds are significant in the development of new medications that can interact with various biological targets .
Determination of Isocyanates in Air
1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in the air by reversed-phase HPLC. This application is vital for environmental monitoring and occupational health .
Fluorometric Determination of Airborne Diisocyanates
It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates, which is important for assessing exposure to these compounds in various industrial settings .
Study of α2-Adrenoceptor Antagonists
This compound belongs to a class of selective α2-adrenoceptor antagonists. It shows sympatholytic activity, which can be beneficial in the study of cardiovascular diseases and in the development of treatments for hypertension .
Metabolite Analysis
1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a metabolite of Azaperone, a drug used in veterinary medicine. Studying its metabolites can provide insights into the drug’s metabolism and its potential impact on animal health .
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZSMKFKJJITGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390144 | |
| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-44-5 | |
| Record name | 1-(2-Pyridinyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


